Cas no 87410-84-2 (1,3,4-Thiadiazol-2-amine, 5-[(2-chlorophenyl)methyl]-N-methyl-)
87410-84-2 structure
Product Name:1,3,4-Thiadiazol-2-amine, 5-[(2-chlorophenyl)methyl]-N-methyl-
CAS No:87410-84-2
MF:C10H10ClN3S
MW:239.724499225616
CID:656616
PubChem ID:13272864
Update Time:2025-04-19
1,3,4-Thiadiazol-2-amine, 5-[(2-chlorophenyl)methyl]-N-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4-Thiadiazol-2-amine, 5-[(2-chlorophenyl)methyl]-N-methyl-
- 5-[(2-chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
- 5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine
- DTXSID60533809
- 87410-84-2
-
- Inchi: 1S/C10H10ClN3S/c1-12-10-14-13-9(15-10)6-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,14)
- InChI Key: PKJLZQHQUULMJQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CC1=NN=C(NC)S1
Computed Properties
- Exact Mass: 239.0283962g/mol
- Monoisotopic Mass: 239.0283962g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 66Ų
1,3,4-Thiadiazol-2-amine, 5-[(2-chlorophenyl)methyl]-N-methyl- Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
87410-84-2 (1,3,4-Thiadiazol-2-amine, 5-[(2-chlorophenyl)methyl]-N-methyl-) Related Products
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